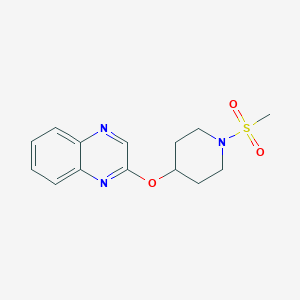

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

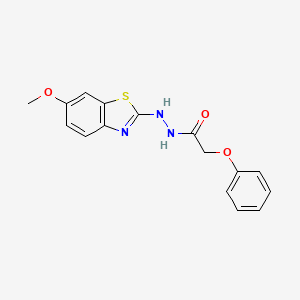

Description

“2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a chemical compound with the molecular formula C14H17N3O3S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of piperidone derivatives, which are part of the structure of the compound, has been extensively studied . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

The molecular structure of “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” consists of a quinoxaline ring attached to a piperidin-4-yl ring via an oxygen atom . The piperidin-4-yl ring is further substituted with a methylsulfonyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” are not detailed in the search results, piperidone derivatives have been synthesized using various catalysts . These include Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications

Antibacterial Activity

- A derivative of quinoxaline, specifically 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, demonstrated significant in vitro antibacterial activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, a causative agent in swine dysentery. It also protected pigs against swine dysentery in an in vivo experiment over a 21-day period (Dirlam, Presslitz, & Williams, 1983).

Novel Oxidation Processes

- Research on peroxymonosulfate (PMS) and quinones, including benzoquinone (a model quinone), found that quinones can efficiently activate PMS for the degradation of pollutants like sulfamethoxazole, a commonly detected antibiotic. This process did not produce hydroxyl or sulfate radicals but generated singlet oxygen, suggesting potential for novel nonradical oxidation processes (Zhou et al., 2015).

Neuroprotective Properties

- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has been identified as a neuroprotectant against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Oxytocin Receptor Antagonism

- A nonpeptide oxytocin receptor antagonist, specifically 1-(1-(2-(2,2,2-trifluoroethoxy)-4-(1-methylsulfonyl-4-piperidinyloxy) phenylacetyl)-4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone, showed high selectivity for human oxytocin receptors compared to vasopressin receptors. This compound could be valuable for studying oxytocin receptor pharmacology in human and primate tissues (Lemaire et al., 2002).

Antitumor Agents

- New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with basic lateral chains in piperazine and aniline showed potent in vitro activities, suggesting their potential as hypoxic-cytotoxic agents (Ortega et al., 2000).

Phosphoinositide 3-Kinase Inhibition

- Novel 2-piperidinol-3-(arylsulfonyl)quinoxalines were synthesized and identified as promising inhibitors of phosphoinositide 3-kinase α (PI3Kα), showing potent antitumor activities against several human cell lines (Wu et al., 2012).

properties

IUPAC Name |

2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLECRJJNWJVQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)